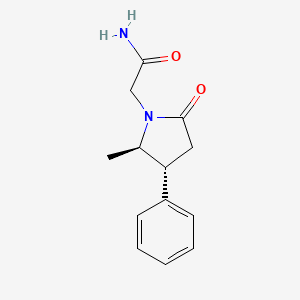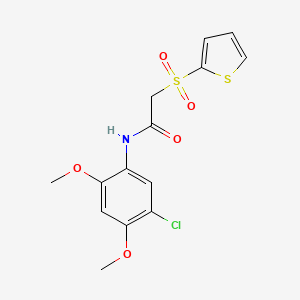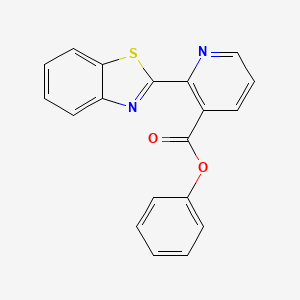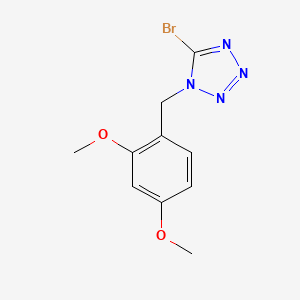
(4R,5R)-2-Oxo-4alpha-phenyl-5beta-methylpyrrolidine-1-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-2-Oxo-4alpha-phenyl-5beta-methylpyrrolidine-1-acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as PZM21 and is a potent analgesic, meaning it can effectively relieve pain without causing sedation or addiction. In
Wirkmechanismus
PZM21 works by targeting the mu-opioid receptor, which is responsible for the pain-relieving effects of opioids. However, unlike opioids, PZM21 does not activate the receptor fully, which means it does not cause the side effects associated with opioids, such as sedation and addiction. PZM21 also has a unique binding profile that allows it to selectively target the mu-opioid receptor, which reduces the risk of side effects.
Biochemical and Physiological Effects:
PZM21 has been shown to produce potent analgesia in preclinical studies. It has also been found to produce minimal respiratory depression, which is a major concern with opioids. PZM21 has also been shown to be effective in blocking the effects of opioids, which makes it a promising candidate for the treatment of opioid addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PZM21 is its potency and selectivity for the mu-opioid receptor. This makes it an ideal candidate for preclinical studies aimed at developing new analgesics and treatments for opioid addiction. However, one of the limitations of PZM21 is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of PZM21. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the optimization of PZM21 for clinical use, including the development of new formulations and delivery methods. Additionally, further studies are needed to fully understand the mechanism of action of PZM21 and its potential applications in the treatment of chronic pain and opioid addiction.
Conclusion:
In conclusion, (4R,5R)-2-Oxo-4alpha-phenyl-5beta-methylpyrrolidine-1-acetamide, or PZM21, is a potent analgesic with significant potential for the treatment of chronic pain and opioid addiction. Its unique binding profile and minimal side effects make it an ideal candidate for preclinical studies aimed at developing new treatments. However, further research is needed to fully understand its mechanism of action and optimize its clinical use.
Synthesemethoden
The synthesis of PZM21 involves several steps, including the reaction of a chiral pyrrolidine with an aryl ketone to form an intermediate, which is then subjected to a series of reactions to yield the final product. The process is complex and requires expertise in organic chemistry. However, recent advancements in synthetic chemistry have made the process more efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
PZM21 has been extensively studied for its potential therapeutic applications. It has been found to be a potent analgesic that can effectively relieve pain without causing sedation or addiction. This makes it an ideal candidate for the treatment of chronic pain, which is a major health concern worldwide. PZM21 has also been studied for its potential use in the treatment of opioid addiction, as it can effectively block the effects of opioids without causing withdrawal symptoms.
Eigenschaften
IUPAC Name |
2-[(2R,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRWYMPQCQTHD-KOLCDFICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2631671.png)



![5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631679.png)

![N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2631682.png)

![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2631686.png)



![2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2631691.png)
